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Compound of Interest

Compound Name: Boc-D-Thr(Bzl)-OH

Cat. No.: B558126

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-a-tert-
Butoxycarbonyl-O-benzyl-D-threonine (Boc-D-Thr(Bzl)-OH), a critical building block in peptide
synthesis. The following sections detail its characterization by Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including data
summaries and experimental protocols.

Spectroscopic Data Summary

The empirical formula for Boc-D-Thr(Bzl)-OH is C16H23NOs, with a molecular weight of 309.36
g/mol .[1] The spectroscopic data presented below is consistent with this structure. Note that
the NMR spectra for D- and L-enantiomers are identical. The data for the L-enantiomer, Boc-L-
Thr(Bzl)-OH, is presented here.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic
molecules.

Table 1: *H NMR Spectroscopic Data for Boc-L-Thr(Bzl)-OH[Z]
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Chemical Shift (8) ppm Multiplicity Assighment
) Carboxylic Acid Proton (-
~10.6 Broad Singlet
COOH)
7.29-7.26 Multiplet Aromatic Protons (CesHs-)
5.34 Doublet Amide Proton (-NH-)
Benzyl Methylene Proton (-O-
4.56 Doublet
CH2-Ph)
Benzyl Methylene Proton (-O-
4.42 Doublet
CH2-Ph)
4.37 Doublet a-Proton (-CH(NHBoc)-)
4.18 Multiplet -Proton (-CH(OBzl)-)
1.46 Singlet tert-Butyl Protons (-C(CHs)3)
-Methyl Protons (-
1.26 Doublet Y y (

CH(OBzI)CHs)

Solvent: CDCIs, Frequency: 400 MHz

Table 2: Estimated 3C NMR Spectroscopic Data for Boc-D-Thr(Bzl)-OH
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Chemical Shift (6) ppm

Assignment

~174 Carboxylic Acid Carbon (-COOH)
~156 Boc Carbonyl Carbon (-C=0)

~138 Aromatic Quaternary Carbon (C-O)
~128.5 Aromatic methine carbons (-CH=)
~127.8 Aromatic methine carbons (-CH=)
~80 Boc Quaternary Carbon (-C(CHs)3)
~75 B-Carbon (-CH(OBzl)-)

~72 Benzyl Methylene Carbon (-O-CHz-Ph)
~60 a-Carbon (-CH(NHBoc)-)

~28.3 tert-Butyl Carbons (-C(CHs)3)

~18 y-Methyl Carbon (-CH(OBzl)CHs)

Note: This is an estimated peak list based on the compound's structure and typical chemical

shift values for similar functional groups. Specific experimental data was not available in the

searched literature.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups based on their vibrational frequencies. While a

specific spectrum with peak values was not available, the identity of the compound is often

confirmed by this method.

Table 3: Expected Characteristic IR Absorption Bands for Boc-D-Thr(Bzl)-OH
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Wavenumber (cm~?)

Functional Group Vibration

3300 - 2500 O-H Stretch (Carboxylic Acid, very broad)
~3350 N-H Stretch (Amide)

3100 - 3000 C-H Stretch (Aromatic)

2980 - 2850 C-H Stretch (Aliphatic)

~1740 C=0 Stretch (Carboxylic Acid)

~1690 C=0 Stretch (Boc-carbamate)

1600, 1495, 1450

C=C Stretch (Aromatic Ring)

~1520

N-H Bend (Amide I1)

1250, 1160

C-O Stretch (Carbamate, Carboxylic Acid,
Ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight.

Table 4. Mass Spectrometry Data for Boc-L-Thr(Bzl)-OHJ[2]

m/z Relative Intensity (%) Assignment

309 [M]* (Molecular lon)

253 [M - CaHs]* (Loss of
isobutylene)

209 5.6 [M - Boc]*

148 19.2 [M - Boc - COOH - CHs]*

135 10.1

91 100.0 [C7H7]* (Tropylium ion)

57 44.1 [CaHo]* (tert-Butyl cation)
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Method: Electron lonization (El), 75 eV

Experimental Protocols

The following are detailed methodologies representative of the experiments used to obtain the

spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of Boc-D-Thr(Bzl)-OH in 0.5-0.7 mL of
deuterated chloroform (CDCIs). Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

IH NMR Acquisition:

o Tune and shim the instrument to the sample.

o Acquire the spectrum with a standard pulse sequence (e.g., zg30).

o Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

o Set the spectral width to cover the range of approximately -1 to 12 ppm.

13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

o Alarger number of scans (e.g., 1024 or more) is typically required due to the low natural
abundance of 13C.

o Set the spectral width to cover the range of approximately 0 to 200 ppm.
Data Processing:

o Apply Fourier transformation, phase correction, and baseline correction to the acquired
Free Induction Decay (FID).
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o Calibrate the chemical shift scale using the residual solvent peak (CDCls: & = 7.26 ppm for
'H NMR; & = 77.16 ppm for 13C NMR) or an internal standard like tetramethylsilane (TMS).

o Integrate the signals in the *H NMR spectrum.

IR Spectroscopy Protocol

o Sample Preparation (KBr Pellet Method):

o Thoroughly mix a small amount (~1-2 mg) of Boc-D-Thr(Bzl)-OH with approximately 100-
200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder.

o Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000
to 400 cm~* with a resolution of 4 cm~21.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (ESI-MS)

o Sample Preparation: Prepare a dilute solution of Boc-D-Thr(Bzl)-OH (e.g., 0.1 mg/mL) in a
suitable solvent such as methanol or acetonitrile/water. A small amount of formic acid may be
added to promote ionization.

e Instrumentation: Use a mass spectrometer equipped with an Electrospray lonization (ESI)
source, such as a quadrupole or ion trap mass analyzer.

o Data Acquisition:
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o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min).

o Optimize source parameters (e.g., spray voltage, capillary temperature, gas flows) to
maximize the signal of the ion of interest.

o Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500
amu).

o Data Processing: The instrument software processes the data to generate a mass spectrum
showing the relative abundance of ions as a function of their m/z ratio. The protonated
molecule [M+H]* (m/z 310.16) is typically the base peak in ESI positive mode.

Visualization of Experimental Workflow

The logical flow for the complete spectroscopic characterization of a chemical sample like Boc-
D-Thr(Bzl)-OH is depicted below.
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Spectroscopic Characterization Workflow for Boc-D-Thr(Bzl)-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data Analysis of Boc-D-Thr(Bzl)-OH: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558126#spectroscopic-data-for-boc-d-thr-bzl-oh-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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